2-(2-Iodophenyl)ethanethiol 2-(2-Iodophenyl)ethanethiol
Brand Name: Vulcanchem
CAS No.: 177748-62-8
VCID: VC4086727
InChI: InChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
SMILES: C1=CC=C(C(=C1)CCS)I
Molecular Formula: C8H9IS
Molecular Weight: 264.13 g/mol

2-(2-Iodophenyl)ethanethiol

CAS No.: 177748-62-8

Cat. No.: VC4086727

Molecular Formula: C8H9IS

Molecular Weight: 264.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Iodophenyl)ethanethiol - 177748-62-8

Specification

CAS No. 177748-62-8
Molecular Formula C8H9IS
Molecular Weight 264.13 g/mol
IUPAC Name 2-(2-iodophenyl)ethanethiol
Standard InChI InChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Standard InChI Key SIUBZRQUSXYLCV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCS)I
Canonical SMILES C1=CC=C(C(=C1)CCS)I

Introduction

2-(2-Iodophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H9IS. It consists of a benzene ring substituted with an iodine atom at the second position and an ethanethiol group (-CH2CH2SH) attached to the first position. The compound is categorized as a thiol, a class of compounds known for their sulfur-containing functional groups, which impart unique reactivity and applications.

PropertyDetails
IUPAC Name2-(2-iodophenyl)ethanethiol
CAS Number177748-62-8
Molecular FormulaC8H9IS
Molecular Weight264.13 g/mol
StructureBenzene ring with iodine and ethanethiol substituents

Synthetic Routes

  • Reaction with Thiourea:

    • The compound can be synthesized by reacting 2-iodobenzyl chloride with thiourea, followed by hydrolysis. This method uses sodium hydroxide as a base and ethanol as a solvent.

    • Reaction Scheme:

      C6H4I-CH2Cl+(NH2)2CSC6H4I-CH2-SH (after hydrolysis)\text{C6H4I-CH2Cl} + \text{(NH2)2CS} \rightarrow \text{C6H4I-CH2-SH (after hydrolysis)}
  • Palladium-Catalyzed Coupling:

    • Another approach involves coupling 2-iodobenzyl bromide with thiol reagents under palladium catalysis. This method is advantageous for its high yield and selectivity.

Industrial Production

Large-scale production typically employs one of the above methods, depending on cost efficiency, reagent availability, and desired purity.

Reactivity

The compound exhibits typical thiol reactivity due to the presence of the -SH group:

  • Oxidation: Forms disulfides (RSSRR-S-S-R') when treated with oxidizing agents like iodine or bromine.

  • Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

  • Substitution: The iodine atom in the benzene ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsProducts
OxidationIodine (I2_2), Bromine (Br2_2)Disulfides (RSSRR-S-S-R')
ReductionZinc (Zn), HClThiols (RSHR-SH)
SubstitutionPalladium catalystsSubstituted benzene derivatives

Scientific Research

  • Organic Synthesis: Used as a reagent for forming carbon-sulfur bonds.

  • Biological Studies: Investigated for its role in thiol-disulfide interconversion, which is critical in protein folding and redox biology.

Industrial Uses

  • Utilized in the production of specialty chemicals.

  • Serves as a precursor for synthesizing more complex organosulfur compounds.

Comparison with Related Compounds

The chemical behavior of 2-(2-Iodophenyl)ethanethiol is influenced by the iodine atom's properties, such as its size and electronegativity, which distinguish it from its halogen analogs:

CompoundUnique Features
2-(2-Bromophenyl)ethanethiolSmaller halogen; less reactive
2-(2-Chlorophenyl)ethanethiolHigher electronegativity; different reactivity
2-(2-Fluorophenyl)ethanethiolStrongest C-F bond; minimal reactivity

Safety and Handling

Like many organosulfur compounds, 2-(2-Iodophenyl)ethanethiol requires careful handling:

  • Hazards: May cause skin irritation or respiratory discomfort.

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves and goggles, in well-ventilated areas.

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